3-Epi-Isocucurbitacin B
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Overview
Description
3-Epi-Isocucurbitacin B is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its multiple hydroxyl and oxo groups, as well as its cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules.
Preparation Methods
The synthesis of 3-Epi-Isocucurbitacin B typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The synthetic routes often require precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Epi-Isocucurbitacin B has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to certain natural products makes it useful in studying biological pathways and mechanisms.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: Its unique properties can be exploited in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and oxo groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyclopenta[a]phenanthrene core can interact with various receptors and enzymes, modulating their function.
Comparison with Similar Compounds
3-Epi-Isocucurbitacin B can be compared with other compounds that have similar structural features, such as:
Steroids: These compounds also have a cyclopenta[a]phenanthrene core and are involved in various biological processes.
Terpenoids: These natural products share some structural similarities and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
89647-62-1 |
---|---|
Molecular Formula |
C32H46O8 |
Molecular Weight |
558.7 g/mol |
IUPAC Name |
[(E,6R)-6-[(3R,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |
InChI |
InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19,21-22,25-26,35,38-39H,11,14-16H2,1-9H3/b13-12+/t19-,21-,22+,25+,26+,29+,30-,31+,32+/m1/s1 |
InChI Key |
WTBZNVRBNJWSPF-KWPSBSMYSA-N |
Isomeric SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC(=O)[C@@H](C4(C)C)O)C)C)C)O)O |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(=O)C(C4(C)C)O)C)C)C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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